EC19 is a synthetic retinoid analog designed to be more stable than its naturally occurring counterpart, all-trans-retinoic acid (ATRA) []. It is a photostable compound, meaning it does not isomerize in response to light or heat, unlike ATRA []. This characteristic makes EC19 a valuable tool in scientific research, particularly in stem cell biology and developmental biology, where precise control over cellular differentiation is crucial []. EC19 has been shown to induce differentiation in various cell types, primarily towards epithelial-like lineages [].
Synthesis Analysis
EC19 can be synthesized using Sonogashira cross-coupling reactions []. Specifically, the synthesis involves the reaction of trimethylsilylacetylene (TMNA) with 3-iodobenzyl alcohol in the presence of a palladium catalyst and copper iodide. This reaction forms an acetylene intermediate which is then deprotected and oxidized to form the final EC19 product [].
Molecular Structure Analysis
EC19 is structurally similar to ATRA, with the main difference being the position of the terminal carboxylic acid group []. Molecular modeling studies have shown that EC19 exhibits an alternative binding mode compared to ATRA in retinoic acid receptors (RARs) []. This alternative binding mode reduces the strength of key polar interactions in RARα and RARγ but is well-suited to the larger RARβ binding pocket, suggesting a potential selectivity for RARβ [].
Mechanism of Action
EC19 exerts its biological activity by binding to RARs, a family of nuclear receptors that regulate gene expression []. While EC19 can bind to all three RAR subtypes (α, β, and γ), it exhibits a preference for RARβ due to its specific binding mode []. Upon binding, EC19 induces conformational changes in the receptor, leading to the recruitment of coactivator proteins and subsequent changes in gene expression patterns []. This ultimately results in cellular differentiation towards specific cell lineages, mainly epithelial-like derivatives [].
Physical and Chemical Properties Analysis
EC19 is a photostable compound, resistant to isomerisation induced by light or heat, unlike its natural counterpart, ATRA []. This stability makes it a valuable tool for in vitro studies where control and reproducibility are paramount [].
Applications
Stem Cell Differentiation:
EC19 is used to direct the differentiation of human pluripotent stem cells []. While it can induce neuronal differentiation similar to ATRA, EC19 predominantly directs cells towards epithelial-like derivatives [].
Developmental Biology:
In chick embryos, EC19 induces unique limb and facial phenotypes, including scapula malformations and digit 1 duplications [].
It is used to investigate retinoid function and developmental processes in vivo [].
Cancer Research:
EC19 exhibits anticancer activity in various cancer cell lines, including colorectal, liver, and breast cancer [].
It induces apoptosis, inhibits cell proliferation, and reduces metastasis in vitro [].
Isobologram analysis suggests synergistic effects when EC19 is combined with 5-fluorouracil for colorectal cancer treatment [].
Protein Biomarker Profiling:
EC19 is utilized in proteomic studies to analyze the stem cell response to retinoids, facilitating the identification of major retinoid-inducible proteins [].
Metabolism Studies:
Research exploring the metabolism of retinoids uses EC19 to understand its metabolic fate and compare it with that of ATRA [].
Bacterial Enzyme Inhibition:
EC19 acts as a potent inhibitor of BlaC, the β-lactamase enzyme found in Mycobacterium tuberculosis [].
Crystallographic studies of EC19-BlaC complexes provide insights into the structural determinants of effective inhibition and facilitate the design of novel tuberculosis drugs [].
Future Directions
Further in vivo studies are needed to validate the anticancer potential of EC19 and explore its use in combination therapies [].
Investigating the specific molecular pathways regulated by EC19 in various cell types and developmental contexts will advance our understanding of retinoid function and potentially lead to novel therapeutic applications [].
The development of EC19 analogs with enhanced potency and selectivity for specific RAR subtypes could lead to more targeted and effective therapies for various diseases [].
Continued investigation into the metabolism of EC19 will provide insights into its bioavailibility and potential for long-term use [].
Related Compounds
All-trans-retinoic acid (ATRA)
Compound Description: All-trans-retinoic acid (ATRA) is a naturally occurring retinoid that plays a crucial role in cellular differentiation and growth. It functions by activating retinoic acid receptors (RARs), which belong to the nuclear receptor superfamily. ATRA is commonly utilized to induce differentiation in cultured stem cells and has been investigated for its potential in cancer therapy. [, , , , , , , ]
Relevance: ATRA is a naturally occurring analog of EC19, a synthetic retinoid. Both compounds interact with RARs, although they exhibit distinct biological effects and potencies. ATRA is susceptible to isomerization and degradation, while EC19 was designed for enhanced stability. [, , , , , , , ]
EC23
Compound Description: EC23 is a synthetic retinoid analog designed for enhanced stability compared to naturally occurring retinoids like ATRA. It induces differentiation in a manner similar to ATRA, particularly promoting neuronal differentiation in cell lines like TERA2.cl.SP12. [, , , , , , , ]
9-cis-retinoic acid (9CRA)
Compound Description: 9-cis-retinoic acid (9CRA) is a naturally occurring isomer of ATRA and a ligand for retinoid X receptors (RXRs). []
Relevance: While not structurally identical, 9CRA's relevance lies in its comparison to ATRA and the synthetic retinoids EC19 and EC23 regarding binding flexibility within RAR binding pockets. Unlike the more flexible ATRA, 9CRA displays limited conformational flexibility when interacting with RARs. This information informed the docking studies of EC19 and EC23, helping to understand their binding interactions and subsequent biological activity differences. []
Methyl esters of EC19 and EC23
Compound Description: These are ester derivatives of EC19 and EC23, created by replacing the carboxylic acid group with a methyl ester. []
Relevance: The methyl esters of EC19 and EC23 were synthesized and investigated to understand the importance of the terminal carboxylic acid group for biological activity. Docking studies revealed that these esters lose key polar interactions with RARs, explaining their significantly reduced biological activity compared to EC19 and EC23. []
AC261066
Compound Description: AC261066 is a synthetic, isoform-selective agonist of the retinoic acid receptor β2 (RARβ2). []
Relevance: This compound demonstrates the potential for synergistic anticancer activity when combined with EC19 in Caco-2 cells. The combined treatment was found to enhance cell cycle arrest and promote apoptosis. This synergism highlights the potential of using combinations of synthetic retinoids, including EC19, for improved therapeutic outcomes in colorectal cancer. []
CD437
Compound Description: CD437 is a synthetic retinoid that acts as a selective agonist of the retinoic acid receptor γ (RARγ). []
Relevance: Similar to AC261066, CD437 exhibits synergistic cytotoxicity with EC19 in Caco-2 cells. This synergistic effect further supports the potential of combining different synthetic retinoids, such as EC19 and RAR isoform-selective agonists, to enhance anticancer activity and potentially overcome drug resistance in colorectal cancer. []
AT Retinol (Vitamin A)
Compound Description: AT Retinol is the alcohol form of vitamin A and a precursor to ATRA. It plays a crucial role in vision, cell growth, and differentiation. []
EC23 OAc and EC19 OAc
Compound Description: These are ether acetate analogs of EC23 and EC19, respectively. []
Relevance: EC23 OAc and EC19 OAc were designed as prodrugs intended to be hydrolyzed into their corresponding alcohol forms, mimicking AT Retinol. This approach aimed to compare their metabolic fate to AT Retinol and determine if the synthetic retinoids, particularly EC19 and its analogs, resist regular retinoid metabolism. []
Compound Description: This is a synthetic retinoid synthesized through a Suzuki-Miyaura cross-coupling reaction. []
Relevance: This compound, along with (E)-methyl-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)phenyl)acrylate, represents a group of retinoid precursors synthesized for further in vivo testing. These precursors were produced through cross-coupling reactions and borylation techniques. This highlights the ongoing effort to explore and develop new synthetic retinoids for various biological applications. []
Compound Description: This is a synthetic retinoid synthesized through a Suzuki-Miyaura cross-coupling reaction. []
Relevance: This compound, along with methyl 5',6',7',8'-tetrahydro-2,2'-binaphthyl-6-carboxylate, represents a group of retinoid precursors synthesized for further in vivo testing. These precursors were produced through cross-coupling reactions and borylation techniques. This highlights the ongoing effort to explore and develop new synthetic retinoids for various biological applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Desmethyl Icaritin is a metabolite of Icariin that inhibits the growth of most malignant cells. Desmethyl Icaritin has significant antiangiogenesis properties.
E-3030 free acid is a peroxisome proliferator-activated receptor (PPAR) agonist potentially for the use in the treatment of various aspects of metabolic dysfunction in type 2 diabetes, including dyslipidemia, hyperglycemia, hyperinsulinemia, and impaired glucose disposal.. E-3030 decreased blood glucose, triglyceride, non-esterified fatty acids, and insulin levels and increased blood adiponectin levels. Triglyceride- and non-high-density lipoprotein cholesterol-lowering actions of E-3030 involve combined effects on reduction of apo C-III and elevation of lipoprotein lipase, resulting in increased lipolysis.
E3330 is an inhibitor of apurinic-apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1) redox activity. It inhibits APE1-mediated AP-1 DNA binding activity with an IC50 value of 6.5 µM in a redox EMSA but has no effect on APE1-mediated DNA repair activity in endonuclease or gap-filling assays when used at concentrations ranging from 0.01 to 50 µM. E3330 reduces basal activation of NF-κB, AP-1, and HIF-1 in reporter assays using PANC-1 pancreatic cancer cells. It inhibits proliferation of PaCa-2 and PANC-1 pancreatic cancer cells (EC50s = 135 and 87 µM, respectively). E3330 (25 mg/kg) inhibits tumor growth in a PaCa-2 mouse xenograft model and pancreatic cancer patient-derived xenograft (PDX) mouse models. E 3330 is a potent and selective APE1 inhibitor used in the treatment for age related macular degeneration. E3330 is a potent and selective inhibitor of AP endonuclease 1 redox domain.E3330 significantly reduces the growth of human pancreatic cancer cells in vitro and inhibits pancreatic cancer cell migration. E3330 blocks tnf-α-induced activation of IL-8 production in liver cancer cell lines. E3330 inhibits the growth of tumor endothelium and endothelial progenitor cells: therapeutic implications in tumor angiogenesis.
E3L-4133, also known as E3 ligase Ligand 5, is an E3 ligase Ligand that can be used in PROTAC (proteolysis targeting chimera) technology to engage an E3 ubiquitin ligase. PROTAC is a two-headed molecule capable of removing specific unwanted proteins. E3L-4133 has CAS#1264754-13-3. The last 4 digits was used for name.
E 4441 is a third-generation difluoroquinolone and shows satisfactory levels of activity, both in vitro and in vivo, its activity against G(+) aerobic bacteria and anaerobic bacteria.